molecular formula C4H4S B3044115 2,5-Dideuteriothiophene CAS No. 2041-42-1

2,5-Dideuteriothiophene

Cat. No. B3044115
CAS RN: 2041-42-1
M. Wt: 86.15 g/mol
InChI Key: YTPLMLYBLZKORZ-NMQOAUCRSA-N
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Patent
US05510498

Procedure details

3-(4-Benzyloxy)phenoxy!benzo b!thiophene-2-boronic acid was reacted with 4-(-tertbutoxy)bromobenzene according to the conditions described above for 2-iodo-3-(4-benzyloxy)phenoxy!benzo b!thiophene and 4-(tertbutoxy)phenyl boronic acid to give 2-(4-tertbutyloxyphenyl)-3-(4-benzyloxy)phenoxy!benzo b!thiophene in 81% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[B:6]([OH:8])[OH:7].[C:9]([O:13][C:14]1[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=1)([CH3:12])([CH3:11])[CH3:10]>>[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:9]([O:13][C:14]1[CH:19]=[CH:18][C:17]([B:6]([OH:8])[OH:7])=[CH:16][CH:15]=1)([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05510498

Procedure details

3-(4-Benzyloxy)phenoxy!benzo b!thiophene-2-boronic acid was reacted with 4-(-tertbutoxy)bromobenzene according to the conditions described above for 2-iodo-3-(4-benzyloxy)phenoxy!benzo b!thiophene and 4-(tertbutoxy)phenyl boronic acid to give 2-(4-tertbutyloxyphenyl)-3-(4-benzyloxy)phenoxy!benzo b!thiophene in 81% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[B:6]([OH:8])[OH:7].[C:9]([O:13][C:14]1[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=1)([CH3:12])([CH3:11])[CH3:10]>>[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:9]([O:13][C:14]1[CH:19]=[CH:18][C:17]([B:6]([OH:8])[OH:7])=[CH:16][CH:15]=1)([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05510498

Procedure details

3-(4-Benzyloxy)phenoxy!benzo b!thiophene-2-boronic acid was reacted with 4-(-tertbutoxy)bromobenzene according to the conditions described above for 2-iodo-3-(4-benzyloxy)phenoxy!benzo b!thiophene and 4-(tertbutoxy)phenyl boronic acid to give 2-(4-tertbutyloxyphenyl)-3-(4-benzyloxy)phenoxy!benzo b!thiophene in 81% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[B:6]([OH:8])[OH:7].[C:9]([O:13][C:14]1[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=1)([CH3:12])([CH3:11])[CH3:10]>>[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:9]([O:13][C:14]1[CH:19]=[CH:18][C:17]([B:6]([OH:8])[OH:7])=[CH:16][CH:15]=1)([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.